molecular formula C14H17Cl3O2 B14157804 Ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate CAS No. 88858-99-5

Ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate

Cat. No.: B14157804
CAS No.: 88858-99-5
M. Wt: 323.6 g/mol
InChI Key: HTWXCEUFLYHXAM-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate is an organic compound with the molecular formula C14H17Cl3O2. It is characterized by its ester functional group and the presence of three chlorine atoms attached to the same carbon atom. This compound is notable for its unique structure, which includes a trimethylphenyl group, making it a subject of interest in various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate typically involves the esterification of 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to maximize the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological molecules. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate is unique due to the presence of the trimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other trichlorinated esters and contributes to its specific applications in research and industry .

Properties

CAS No.

88858-99-5

Molecular Formula

C14H17Cl3O2

Molecular Weight

323.6 g/mol

IUPAC Name

ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate

InChI

InChI=1S/C14H17Cl3O2/c1-5-19-13(18)12(14(15,16)17)11-7-9(3)8(2)6-10(11)4/h6-7,12H,5H2,1-4H3

InChI Key

HTWXCEUFLYHXAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C(=C1)C)C)C)C(Cl)(Cl)Cl

Origin of Product

United States

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